An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,1-dipropoxypropane
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,1-dipropoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,1-dipropoxypropane, also known as isobutyraldehyde dipropyl acetal, is an organic compound with the chemical formula C10H22O2.[1] As an acetal, it possesses a unique structural feature where a single carbon atom is bonded to two alkoxy groups. This functional group imparts specific chemical properties and reactivities that are of interest in various scientific disciplines, including organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the known chemical properties of 2-Methyl-1,1-dipropoxypropane, with a focus on its relevance to researchers and professionals in drug development. While experimental data for this specific compound is limited, this guide consolidates available information and draws comparisons with closely related structures to provide a thorough understanding.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Methyl-1,1-dipropoxypropane are summarized in the table below. It is important to note that while some data is available for the target compound, other values are predicted or based on isomeric analogs due to a scarcity of specific experimental studies.
| Property | Value | Source |
| Molecular Formula | C10H22O2 | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| CAS Number | 13259-75-1 | [2] |
| Boiling Point | 196.6 ± 8.0 °C (Predicted for 2-Methyl-1,3-dipropoxypropane) | [3] |
| Density | 0.843 ± 0.06 g/cm³ (Predicted for 2-Methyl-1,3-dipropoxypropane) | [3] |
| InChI | InChI=1S/C10H22O2/c1-5-7-11-10(9(3)4)12-8-6-2/h9-10H,5-8H2,1-4H3 | [1] |
| SMILES | CCCOC(C(C)C)OCCC | [1] |
Synthesis
2-Methyl-1,1-dipropoxypropane is synthesized via the acid-catalyzed reaction of isobutyraldehyde with two equivalents of propanol. This reaction is a classic example of acetal formation, a fundamental transformation in organic chemistry.[4][5]
Experimental Protocol: General Acetal Synthesis
Reactants:
-
Isobutyraldehyde
-
Propanol (2.2 equivalents)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a solution of isobutyraldehyde in the anhydrous solvent, add 2.2 equivalents of propanol.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
The reaction mixture is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the acetal product.[5][6]
-
The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure 2-Methyl-1,1-dipropoxypropane.
Caption: Synthesis of 2-Methyl-1,1-dipropoxypropane.
Reactivity and Stability
Acetals are generally stable under neutral and basic conditions, making them useful as protecting groups for aldehydes and ketones in multi-step syntheses.[6] However, they are susceptible to hydrolysis back to the parent aldehyde and alcohol under acidic conditions.[7][8] The stability of acetals can be influenced by steric and electronic factors of the substituents.
Relevance in Drug Development
The acetal functional group is a versatile motif in drug development, offering several potential advantages.
pH-Sensitive Drug Delivery
The inherent lability of the acetal linkage in acidic environments makes it an attractive tool for targeted drug delivery.[9] Prodrugs containing acetal linkers can be designed to be stable at physiological pH (around 7.4) but hydrolyze to release the active drug in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[9] This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing systemic toxicity.
Caption: Acetal hydrolysis for targeted drug delivery.
Bioactive Acetal-Containing Molecules
Several natural products and synthetic compounds containing acetal or ketal moieties have demonstrated significant biological activity. For instance, certain acetal derivatives of andrographolide have shown improved anti-cancer activity compared to the parent compound.[10] Additionally, libraries of spiroketals and fused bicyclic acetals have yielded potent cytotoxic agents against primary B-cell chronic lymphocytic leukaemia cells. These findings suggest that the acetal motif can be a key pharmacophoric element in the design of novel therapeutic agents.
Metabolism
In general, aliphatic acetals that are absorbed into the body are expected to undergo hydrolysis to their constituent aldehydes and alcohols.[11] This hydrolysis can be catalyzed by enzymes or occur spontaneously in the acidic environment of the stomach. The resulting aldehyde and alcohol are then further metabolized through their respective pathways. For 2-Methyl-1,1-dipropoxypropane, the expected metabolic products would be isobutyraldehyde and propanol.
Caption: Expected metabolic pathway of 2-Methyl-1,1-dipropoxypropane.
Conclusion
2-Methyl-1,1-dipropoxypropane is a simple aliphatic acetal with chemical properties largely defined by its functional group. While specific experimental data for this compound is not extensively available, its synthesis and reactivity can be understood from the well-established principles of acetal chemistry. For researchers in drug development, the key takeaway is the potential of the acetal linkage as a pH-sensitive linker for targeted drug delivery and as a scaffold for the design of novel bioactive molecules. Further research into the specific biological activities and metabolic fate of 2-Methyl-1,1-dipropoxypropane and related simple acetals is warranted to fully explore their therapeutic potential.
References
- 1. GSRS [precision.fda.gov]
- 2. 2-methyl-1,1-dipropoxypropane | 13259-75-1 [amp.chemicalbook.com]
- 3. Cas 54484-72-9,2-Methyl-1,3-dipropoxypropane | lookchem [lookchem.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetal - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]
